molecular formula C15H8N2O B181927 11H-Indeno[1,2-b]chinoxalin-11-on CAS No. 6954-91-2

11H-Indeno[1,2-b]chinoxalin-11-on

Katalognummer: B181927
CAS-Nummer: 6954-91-2
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: GUGBQOJXKJAMTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11H-Indeno[1,2-b]quinoxalin-11-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties.

Wirkmechanismus

Target of Action

The primary target of 11H-Indeno[1,2-b]quinoxalin-11-one is the c-Jun N-terminal kinases (JNKs) . JNKs play a central role in many physiological and pathological processes . They are part of the mitogen-activated protein kinase (MAPK) family, which are activated in response to various stress stimuli .

Mode of Action

11H-Indeno[1,2-b]quinoxalin-11-one and its oxime analogs inhibit JNK activity . Several compounds exhibited sub-micromolar JNK binding affinity and were selective for JNK1/JNK3 versus JNK2 . The most potent compounds had dissociation constants (Kd) for JNK1 and JNK3 of 22 and 76 nM respectively . Molecular modeling suggested a mode of binding interaction at the JNK catalytic site and that the selected oxime derivatives were potentially competitive JNK inhibitors .

Biochemical Pathways

The inhibition of JNK activity by 11H-Indeno[1,2-b]quinoxalin-11-one leads to a decrease in proinflammatory cytokine production by murine and human leukocytes . This suggests that the compound affects the JNK signaling pathway, which plays a crucial role in the inflammatory response .

Pharmacokinetics

Bioavailability of 11H-Indeno[1,2-b]quinoxalin-11-one was evaluated in silico using ADME predictions . According to the ADME results, the compound is potentially highly bioavailable . This suggests that the compound has good absorption, distribution, metabolism, and excretion properties, which are crucial for its bioavailability and therapeutic potential.

Result of Action

The inhibition of JNK activity by 11H-Indeno[1,2-b]quinoxalin-11-one results in a decrease in proinflammatory cytokine production . This suggests that the compound has potential anti-inflammatory effects. It has been suggested that the compound has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Biochemische Analyse

Biochemical Properties

11H-Indeno[1,2-b]quinoxalin-11-one interacts with various biomolecules in biochemical reactions. For instance, it has been found to inhibit JNK activity, thereby affecting the production of proinflammatory cytokines by murine and human leukocytes

Cellular Effects

The effects of 11H-Indeno[1,2-b]quinoxalin-11-one on cells are significant. It has been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) activation in human monocytic THP1-Blue cells and interleukin-6 (IL-6) production by human MonoMac-6 cells . This suggests that 11H-Indeno[1,2-b]quinoxalin-11-one can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 11H-Indeno[1,2-b]quinoxalin-11-one exerts its effects through various mechanisms. It has been found to bind to the three JNK isoforms with submicromolar affinity . This binding activity correlates with its ability to inhibit LPS-induced NF-κB/AP-1 activation and IL-6 production .

Temporal Effects in Laboratory Settings

It is known that the compound is potentially highly bioavailable , suggesting that it could have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 11H-Indeno[1,2-b]quinoxalin-11-one vary with different dosages in animal models. For instance, it has demonstrated pronounced neuroprotective properties in an in vivo model of ischemic stroke in rats

Transport and Distribution

It is known that the compound is characterized by extensive tissue distribution .

Vorbereitungsmethoden

The synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one typically involves the condensation of ninhydrin with o-phenylenediamine. This reaction is carried out under reflux conditions in acetic acid (AcOH) at 100°C for 2 hours. The resulting product is then poured into crushed ice, filtered, dried, and recrystallized from dimethylformamide (DMF) to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

11H-Indeno[1,2-b]quinoxalin-11-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate for nucleophilic addition and cytochrome P450 for oxidation . Major products formed from these reactions include oxime derivatives and substituted quinoxalines.

Vergleich Mit ähnlichen Verbindungen

11H-Indeno[1,2-b]quinoxalin-11-one can be compared with other nitrogen-containing heterocyclic compounds, such as:

    Quinoxaline: Similar in structure but lacks the indeno moiety, which may affect its pharmacological properties.

    Indeno[1,2-b]pyrazine: Another related compound with potential pharmacological applications.

    Benzimidazole: A well-known heterocyclic compound with diverse biological activities.

The uniqueness of 11H-Indeno[1,2-b]quinoxalin-11-one lies in its dual role as a JNK inhibitor and nitric oxide donor, which distinguishes it from other similar compounds .

Biologische Aktivität

11H-Indeno[1,2-b]quinoxalin-11-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, focusing on its role as a Janus kinase (JNK) inhibitor and its implications in anti-inflammatory and neuroprotective applications.

Synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one

The synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one typically involves the condensation of ninhydrin with o-phenylenediamine. Various derivatives have been synthesized to enhance biological activity and selectivity towards specific targets. For example, oxime analogs have been developed to investigate their efficacy as JNK inhibitors, showcasing the versatility of the indenoquinoxaline scaffold in medicinal chemistry .

JNK Inhibition

One of the most significant biological activities of 11H-Indeno[1,2-b]quinoxalin-11-one is its potent inhibition of JNK pathways. JNKs are critical in mediating cellular responses to stress and inflammation. The compound and its derivatives have demonstrated sub-micromolar binding affinities for JNK isoforms (JNK1, JNK2, and JNK3), with some analogs exhibiting selectivity towards JNK1 and JNK3 over JNK2 .

Table 1: Binding Affinities of 11H-Indeno[1,2-b]quinoxalin-11-one Derivatives

CompoundKd (nM) for JNK1Kd (nM) for JNK2Kd (nM) for JNK3
IQ-12273576
10c1560050
SP60012530N/AN/A

The most potent compound identified was 10c , which exhibited superior binding affinity compared to the commercially available JNK inhibitor SP600125 .

Anti-inflammatory Effects

The anti-inflammatory properties of 11H-Indeno[1,2-b]quinoxalin-11-one have been substantiated through various studies. For instance, IQ-1 was shown to inhibit pro-inflammatory cytokine production in both murine and human leukocytes. Additionally, it reduced inflammation and cartilage loss in animal models of collagen-induced arthritis (CIA) .

Neuroprotection

Research indicates that derivatives of 11H-Indeno[1,2-b]quinoxalin-11-one may provide neuroprotective effects. Specifically, these compounds have been associated with protection against cerebral ischemia-reperfusion injury in mice. The underlying mechanism appears to involve modulation of signaling pathways related to oxidative stress and inflammation .

Study on Collagen-Induced Arthritis

In a study evaluating the efficacy of IQ-1 in CIA models, significant reductions in joint inflammation and damage were observed. The treatment led to decreased levels of inflammatory markers such as IL-1α and TNF-α, supporting the compound's potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of IQ-1 during ischemic conditions. The results indicated that treatment with this compound resulted in improved neurological outcomes and reduced neuronal death in experimental models .

Molecular Mechanisms

The biological activity of 11H-Indeno[1,2-b]quinoxalin-11-one is largely attributed to its interaction with specific protein kinases such as JNKs. Molecular docking studies suggest that these compounds can effectively bind to the ATP-binding site of JNKs, thereby inhibiting their activity and downstream signaling pathways involved in inflammation and cell survival .

Eigenschaften

IUPAC Name

indeno[1,2-b]quinoxalin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O/c18-15-10-6-2-1-5-9(10)13-14(15)17-12-8-4-3-7-11(12)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGBQOJXKJAMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219805
Record name 11H-Indeno(1,2-b)quinoxalin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6954-91-2
Record name 11H-Indeno[1,2-b]quinoxalin-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6954-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11H-Indeno(1,2-b)quinoxalin-11-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Indeno[1,2-b]quinoxalin-11-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11H-Indeno(1,2-b)quinoxalin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDENO(1,2-B)QUINOXALIN-11-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11H-Indeno[1,2-b]quinoxalin-11-one
Reactant of Route 2
Reactant of Route 2
11H-Indeno[1,2-b]quinoxalin-11-one
Reactant of Route 3
11H-Indeno[1,2-b]quinoxalin-11-one
Reactant of Route 4
11H-Indeno[1,2-b]quinoxalin-11-one
Reactant of Route 5
11H-Indeno[1,2-b]quinoxalin-11-one
Reactant of Route 6
11H-Indeno[1,2-b]quinoxalin-11-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.